molecular formula C10H5ClO2 B8678636 6-Chloronaphthalene-1,2-dione

6-Chloronaphthalene-1,2-dione

Cat. No. B8678636
M. Wt: 192.60 g/mol
InChI Key: URZTWCVYUIIMMN-UHFFFAOYSA-N
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Patent
US08039503B2

Procedure details

To a solution of benzeneselenic anhydride (3.18 g, 8.8 mmol) in tetrahydrofuran (30 ml), which had been heated to 70° C. was added a solution of 6-chloro-1-naphthol (1.5 g, 8.4 mmol) in tetrahydrofuran (5 ml). The reaction was maintained at 70° C. for 15 minutes. The mixture was then concentrated under reduced pressure. The residue was suspended in hexanes (100 ml) and filtered. This was repeated 5 times. The residue was dissolved in dichloromethane (100 ml), filtered and concentrated under reduced pressure to afford the product as an orange solid (1.33 g, 82%); 400 MHz 1H NMR (CDCl3) δ: 8.06 (d, J=8.4 Hz, 1H), 7.49 (dd, J=2 and 8.4 Hz, 1H), 7.41-7.38 (m, 2H), 6.50 (d, J=10 Hz, 1H).
Name
benzeneselenic anhydride
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
C1(C([O:9]C(C2C=CC=CC=2)=[Se])=[Se])C=CC=CC=1.[Cl:18][C:19]1[CH:20]=[C:21]2[C:26](=[CH:27][CH:28]=1)[C:25]([OH:29])=[CH:24][CH:23]=[CH:22]2>O1CCCC1>[Cl:18][C:19]1[CH:20]=[C:21]2[C:26](=[CH:27][CH:28]=1)[C:25](=[O:29])[C:24](=[O:9])[CH:23]=[CH:22]2

Inputs

Step One
Name
benzeneselenic anhydride
Quantity
3.18 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=[Se])OC(=[Se])C1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC=1C=C2C=CC=C(C2=CC1)O
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane (100 ml)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C=CC(C(C2=CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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